

Commercial Sourcing and Technical Guide for 5-Benzothiazolecarbonitrile in Research

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Compound of Interest

Compound Name: 5-Benzothiazolecarbonitrile

Cat. No.: B096095

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for **5-Benzothiazolecarbonitrile** (CAS No: 58249-57-3), a key heterocyclic compound utilized in pharmaceutical research and drug development. This document outlines supplier specifications, a representative synthetic protocol, and explores its relevance in key biological signaling pathways.

Commercial Supplier Landscape

For researchers seeking to procure **5-Benzothiazolecarbonitrile**, a variety of chemical suppliers offer this compound in research-grade quantities. The following table summarizes key quantitative data from several commercial vendors to facilitate easy comparison. Purity levels are consistently high, ensuring suitability for sensitive research applications.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Additional Notes
BLD Pharm	58249-57-3	C ₈ H ₄ N ₂ S	160.20	-	Sealed in dry, room temperature storage recommended.
Finetech Industry Limited	58249-57-3	C ₈ H ₄ N ₂ S	160.20	98%	Custom synthesis and bulk quantities available.
Apollo Scientific	58249-57-3	C ₈ H ₄ N ₂ S	160.20	98%	-
Ryan Scientific, Inc.	58249-57-3	C ₈ H ₄ N ₂ S	160.20	96%	Available in various pack sizes.

Synthesis of Benzothiazole Derivatives: An Experimental Protocol

The synthesis of benzothiazole derivatives is a well-established process in organic chemistry. While a specific protocol for **5-Benzothiazolecarbonitrile** is not readily available in the public domain, the following general procedure for the synthesis of a related compound, 6-amino-2-cyanobenzothiazole, illustrates the key steps involved. This methodology can be adapted by skilled chemists for the synthesis of **5-Benzothiazolecarbonitrile**.

A Representative Synthesis of a Cyanobenzothiazole Derivative

This protocol outlines a two-step process starting from a substituted 2-chlorobenzothiazole.

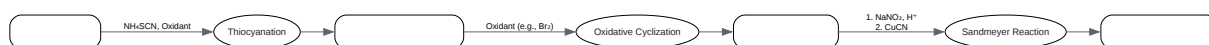
Step 1: Cyanation of 2-chloro-6-nitro-1,3-benzothiazole

- A solution of sodium cyanide (NaCN) in water is slowly added to a stirred solution of 2-chloro-6-nitro-1,3-benzothiazole and 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile (MeCN).[1]
- The reaction mixture is stirred at room temperature for 24 hours.[1]
- Excess cyanide is quenched by the addition of an aqueous ferric chloride (FeCl₃) solution.[1]
- The mixture is diluted with water and extracted with ethyl acetate (EtOAc).[1]
- The combined organic layers are washed with brine, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude 6-nitro-1,3-benzothiazole-2-carbonitrile.[1]

Step 2: Reduction of the Nitro Group

- Iron powder is added to a suspension of 6-nitro-1,3-benzothiazole-2-carbonitrile in acetic acid.[1]
- The reaction mixture is stirred at room temperature for 24 hours.[1]
- The mixture is diluted with water, and unreacted iron is removed by filtration.[1]
- The aqueous solution is extracted with ethyl acetate.[1]
- The combined organic layers are washed with brine, dried, and concentrated to yield 6-amino-1,3-benzothiazole-2-carbonitrile.[1]

The following diagram illustrates a generalized workflow for the synthesis of benzothiazole derivatives.



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Generalized synthetic workflow for benzothiazole carbonitriles.

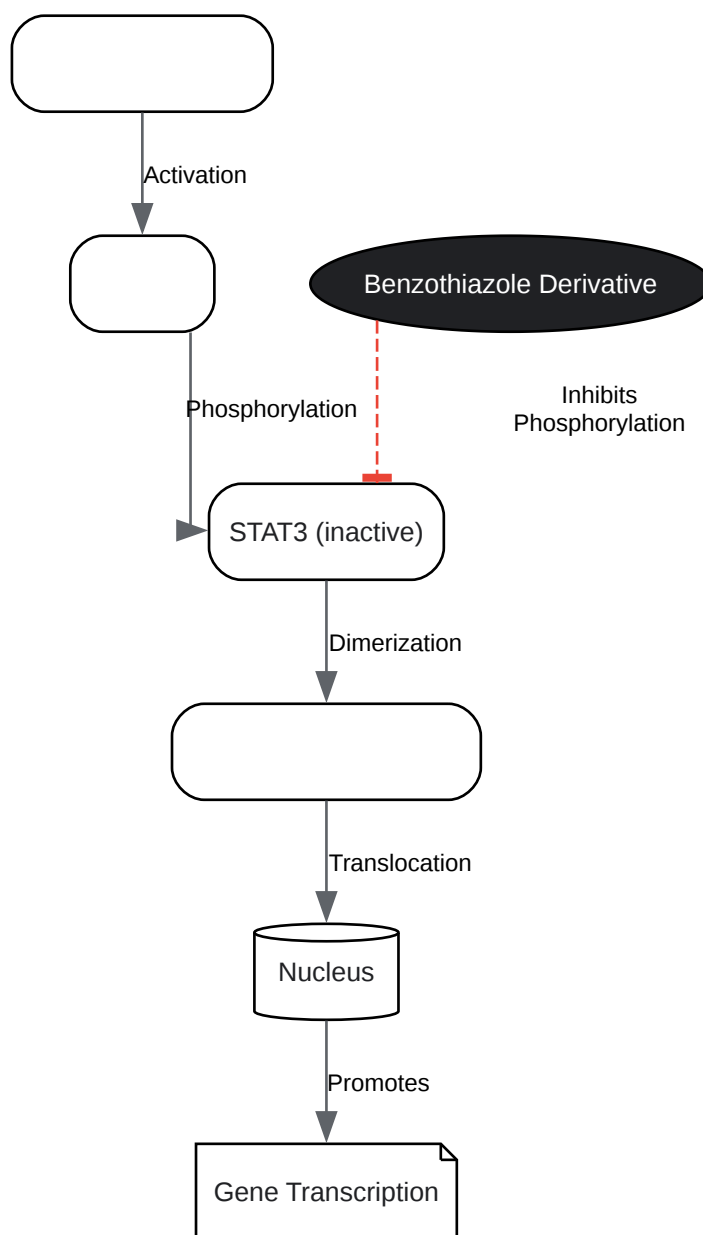
Biological Relevance: Inhibition of Key Signaling Pathways

Benzothiazole derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer and anti-inflammatory properties.^[2]^[3] Research has shown that certain benzothiazole-based compounds can act as potent inhibitors of critical signaling pathways implicated in cancer progression, such as the STAT3 and PI3K/AKT pathways.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival.^[2] Its aberrant activation is a hallmark of many cancers. Benzothiazole derivatives have been designed to inhibit the STAT3 signaling pathway, thereby suppressing tumor growth.^[2]

The following diagram illustrates the inhibitory effect of benzothiazole derivatives on the STAT3 pathway.



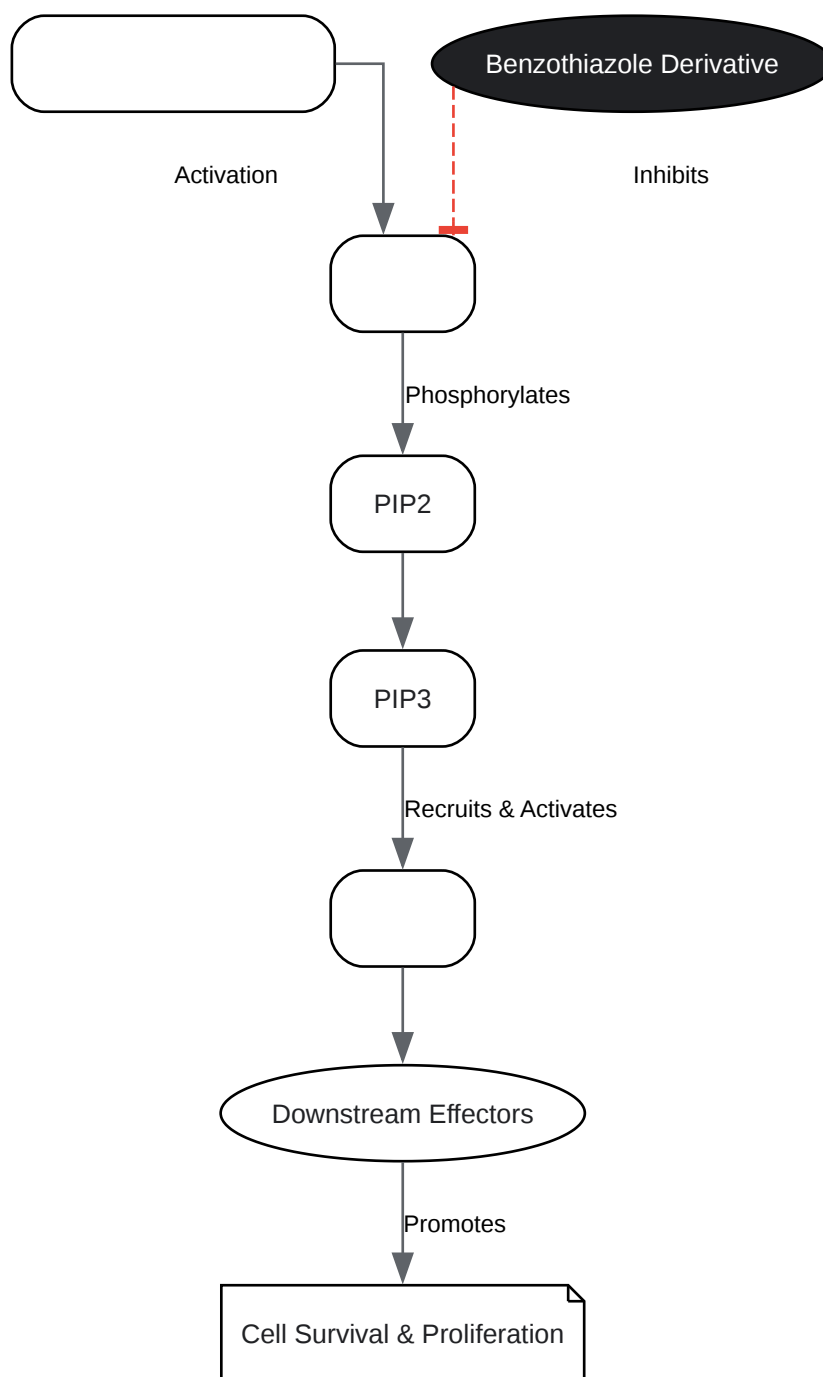
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Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.

Inhibition of the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical regulator of cell survival, proliferation, and metabolism.[4] Dysregulation of this pathway is frequently observed in various cancers. Novel benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[4]

The diagram below depicts the mechanism of PI3K/AKT pathway inhibition by benzothiazole derivatives.



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